![molecular formula C13H19NO2 B14506780 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- CAS No. 65056-73-7](/img/structure/B14506780.png)
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is a complex organic compound that belongs to the class of naphthalenediols This compound is characterized by the presence of a naphthalene ring system with two hydroxyl groups and an amino group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the synthetic routes for cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different naphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenediols.
Scientific Research Applications
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: Similar structure but lacks the amino group.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Similar naphthalene ring system but different functional groups.
1,8-Naphthalenediol: Similar diol structure but different substitution pattern.
Uniqueness
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
65056-73-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
6-(propan-2-ylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(15)13(11)16/h3,6,8,10,14-16H,4-5,7H2,1-2H3 |
InChI Key |
APBTYABCTLBTAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


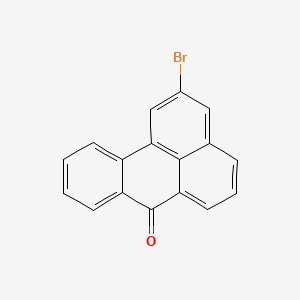
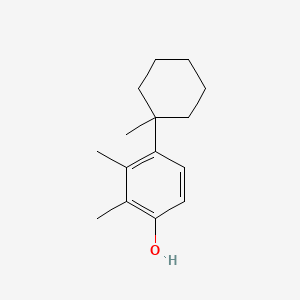
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
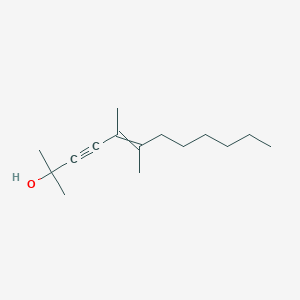
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
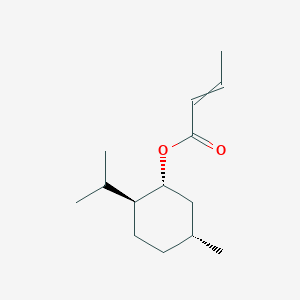
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
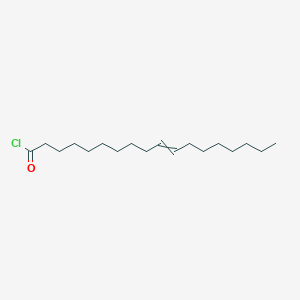
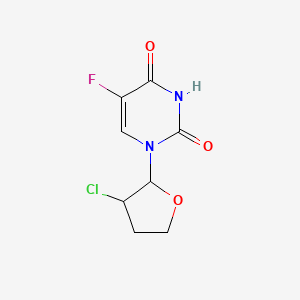
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
